![molecular formula C18H38O7S.C4H11NO2<br>C22H49NO9S B15200284 2-[2-(2-Dodecoxyethoxy)ethoxy]ethyl hydrogen sulfate;2-(2-hydroxyethylamino)ethanol CAS No. 36468-16-3](/img/structure/B15200284.png)
2-[2-(2-Dodecoxyethoxy)ethoxy]ethyl hydrogen sulfate;2-(2-hydroxyethylamino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-Dodecoxyethoxy)ethoxy]ethyl hydrogen sulfate and 2-(2-hydroxyethylamino)ethanol are two distinct chemical compounds with unique properties and applications. 2-[2-(2-Dodecoxyethoxy)ethoxy]ethyl hydrogen sulfate is a surfactant commonly used in various industrial applications, while 2-(2-hydroxyethylamino)ethanol is an organic compound with applications in the synthesis of other chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
2-[2-(2-Dodecoxyethoxy)ethoxy]ethyl hydrogen sulfate
- This compound can be synthesized through the reaction of dodecyl alcohol with ethylene oxide to form 2-(2-dodecoxyethoxy)ethanol. This intermediate is then further reacted with ethylene oxide to form 2-[2-(2-dodecoxyethoxy)ethoxy]ethanol. Finally, the product is sulfated using sulfur trioxide or chlorosulfonic acid to yield 2-[2-(2-Dodecoxyethoxy)ethoxy]ethyl hydrogen sulfate .
-
2-(2-hydroxyethylamino)ethanol
- This compound can be synthesized by the reaction of ethylene oxide with ethanolamine under controlled conditions. The reaction typically occurs at elevated temperatures and pressures to ensure complete conversion .
Industrial Production Methods
- Industrial production of these compounds often involves continuous processes with precise control over reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters are common practices to enhance efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
-
2-[2-(2-Dodecoxyethoxy)ethoxy]ethyl hydrogen sulfate
- This compound primarily undergoes substitution reactions due to the presence of the sulfate group. It can react with various nucleophiles to form different derivatives .
-
2-(2-hydroxyethylamino)ethanol
- This compound can undergo oxidation, reduction, and substitution reactions. It can be oxidized to form corresponding aldehydes or acids, reduced to form amines, and substituted to form various derivatives .
Common Reagents and Conditions
- Common reagents for these reactions include sulfur trioxide, chlorosulfonic acid, ethylene oxide, and ethanolamine. Reaction conditions typically involve controlled temperatures and pressures to ensure desired product formation .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Chemistry
2-[2-(2-Dodecoxyethoxy)ethoxy]ethyl hydrogen sulfate: is widely used as a surfactant in chemical reactions to enhance solubility and stability of reactants.
2-(2-hydroxyethylamino)ethanol: is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine
- These compounds have applications in the formulation of pharmaceuticals and personal care products due to their surfactant properties and ability to modify the solubility of active ingredients .
Industry
2-[2-(2-Dodecoxyethoxy)ethoxy]ethyl hydrogen sulfate: is used in detergents, emulsifiers, and dispersants in various industrial processes.
2-(2-hydroxyethylamino)ethanol: is used in the production of polymers and resins.
Wirkmechanismus
2-[2-(2-Dodecoxyethoxy)ethoxy]ethyl hydrogen sulfate: acts as a surfactant by reducing the surface tension of liquids, thereby enhancing the mixing and solubility of different substances.
2-(2-hydroxyethylamino)ethanol: acts as a nucleophile in chemical reactions, participating in various substitution and addition reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
- 2-[2-(2-Dodecoxyethoxy)ethoxy]ethyl hydrogen sulfate is unique due to its specific structure that provides excellent surfactant properties, making it highly effective in reducing surface tension and enhancing solubility .
- 2-(2-hydroxyethylamino)ethanol is unique due to its dual functional groups, allowing it to participate in a wide range of chemical reactions .
Eigenschaften
CAS-Nummer |
36468-16-3 |
|---|---|
Molekularformel |
C18H38O7S.C4H11NO2 C22H49NO9S |
Molekulargewicht |
503.7 g/mol |
IUPAC-Name |
2-[2-(2-dodecoxyethoxy)ethoxy]ethyl hydrogen sulfate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C18H38O7S.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-22-13-14-23-15-16-24-17-18-25-26(19,20)21;6-3-1-5-2-4-7/h2-18H2,1H3,(H,19,20,21);5-7H,1-4H2 |
InChI-Schlüssel |
JHBRPYGVCJOJHS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOCCOCCOCCOS(=O)(=O)O.C(CO)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


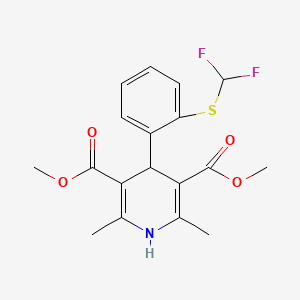
![(2-Methoxyethyl)(methoxymethyl)[(trimethylsilyl)methyl]amine](/img/structure/B15200204.png)
![N-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-4-methoxy-benzamide](/img/structure/B15200207.png)
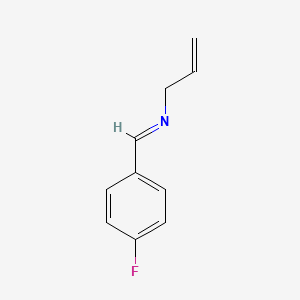
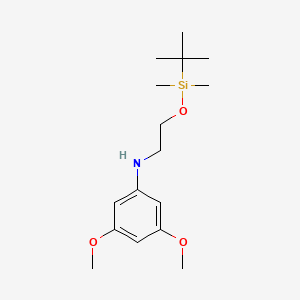
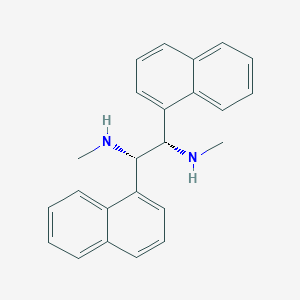
![4-chloro-3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15200234.png)
![7-Bromo-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B15200237.png)
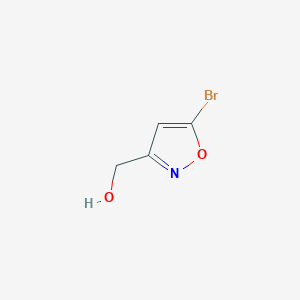
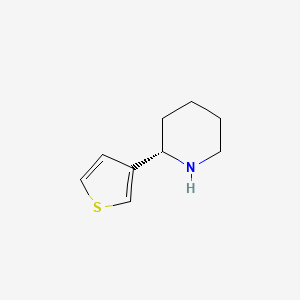
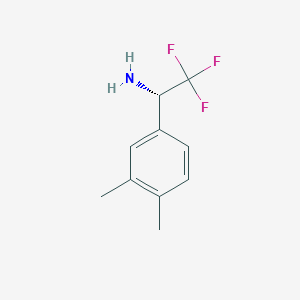
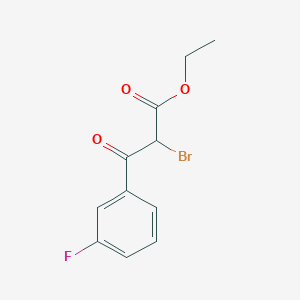
![(3-(Cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanol](/img/structure/B15200275.png)
![4-Butyl-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B15200291.png)
